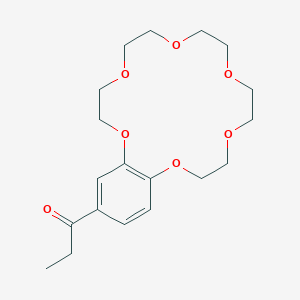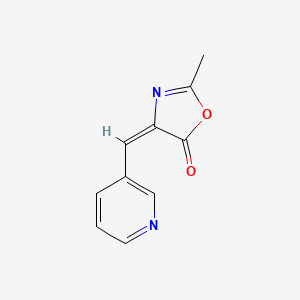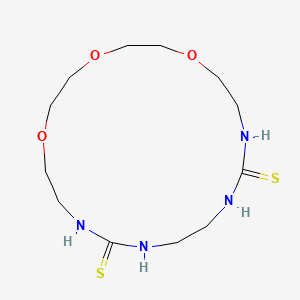
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione is a macrocyclic compound with the molecular formula C12H24N4O3S2. This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms within a large ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a suitable diamine and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione involves its ability to form stable complexes with metal ions. This chelation process can influence various biochemical pathways and molecular targets. The compound’s structure allows it to interact with specific enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Another macrocyclic compound with similar chelating properties.
4,7,10-Trioxa-1,13-tridecanediamine: Known for its use in surface passivation and as a ligand in coordination chemistry
Uniqueness
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms, which provide distinct chelating properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H24N4O3S2 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1,14,17-trioxa-4,6,9,11-tetrazacyclononadecane-5,10-dithione |
InChI |
InChI=1S/C12H24N4O3S2/c20-11-13-1-2-14-12(21)16-4-6-18-8-10-19-9-7-17-5-3-15-11/h1-10H2,(H2,13,15,20)(H2,14,16,21) |
Clave InChI |
NILMNZIFWCIRIE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)NCCOCCOCCOCCNC(=S)N1 |
Solubilidad |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
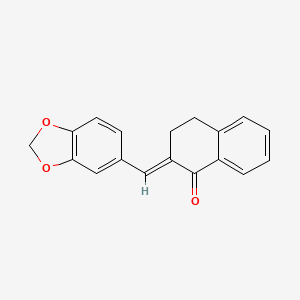
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)
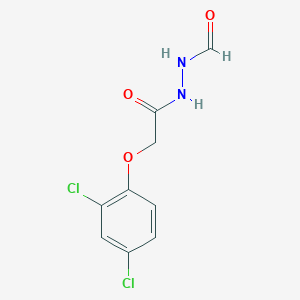
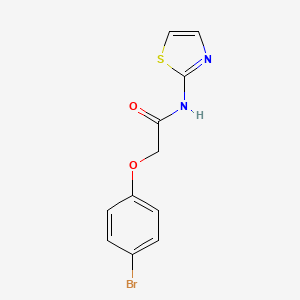
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)
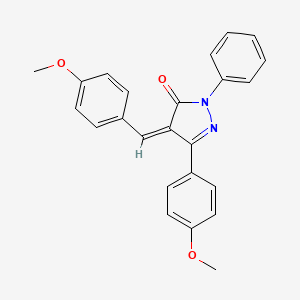
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
